molecular formula C12H13N3S B2797465 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine CAS No. 858668-62-9

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine

Cat. No.: B2797465
CAS No.: 858668-62-9
M. Wt: 231.32
InChI Key: OKOSZGFGHNBTFN-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-methylphenyl group at position 2 and an amine at position 3. Its molecular formula is C₁₂H₁₃N₃S, with a molecular weight of 231.32 g/mol . The compound has been cataloged as a building block in organic synthesis but is currently discontinued commercially .

Properties

IUPAC Name

2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-8-2-4-9(5-3-8)15-12(13)10-6-16-7-11(10)14-15/h2-5H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOSZGFGHNBTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methylphenylhydrazine with a thienyl ketone, followed by cyclization to form the thienopyrazole core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or tetrahydrofuran are often used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thienopyrazole core .

Scientific Research Applications

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (F, Cl) : Reduce logP compared to methyl derivatives, enhancing polarity. The 4-chloro analog (XLogP³ = 2.2) is less hydrophobic than the 4-methyl target (~2.8) .
    • Methyl Groups : Increase hydrophobicity and steric bulk. The 2,4-dimethylphenyl variant (XLogP³ ~3.1) shows the highest logP due to dual methyl substitution .
  • Molecular Weight : Chlorine and fluorine analogs are heavier due to halogen atomic mass, while methyl derivatives remain lighter .

Example Protocol (2,4-Dimethylphenyl Derivative) :

  • Reactants : (2,4-Dimethylphenyl)hydrazine hydrochloride + 4-oxotetrahydrothiophene-3-carbonitrile.
  • Conditions: Reflux in ethanol for 2 hours, followed by NaOH wash and solvent removal .

Biological Activity

2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse sources of scientific literature.

  • Molecular Formula : C12H13N3S
  • Molecular Weight : 229.31 g/mol
  • IUPAC Name : 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine
  • InChI Key : GUZZOSZDSLADJY-UHFFFAOYSA-N

Synthesis

The synthesis of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization to introduce the 4-methylphenyl group. The optimization of reaction conditions is crucial for achieving high yields and purity.

Pharmacological Properties

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that these compounds may inhibit cancer cell proliferation through specific molecular pathways.

The biological activity of 2-(4-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. For example, one study reported an inhibition rate of 80% for CYP3A4 at a concentration of 10 μM .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against a panel of bacterial strains. The results indicated that some compounds exhibited potent activity with minimum inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC (µg/mL)Activity
A5Effective against E. coli
B10Effective against S. aureus
C15Moderate activity against P. aeruginosa

Anticancer Activity Assessment

Another study focused on the anticancer properties of thieno[3,4-c]pyrazole derivatives. The compound showed significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)12.5
MCF7 (Breast)10.0
A549 (Lung)15.0

These findings suggest that the compound could serve as a lead for further development in cancer therapeutics.

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